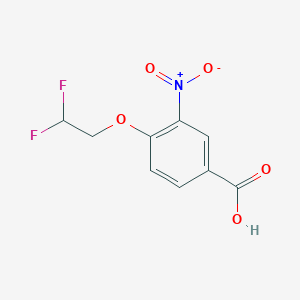

4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemical Research

The introduction of fluorine into organic molecules can lead to profound changes in their characteristics. The high electronegativity of fluorine can alter the electronic environment of a molecule, affecting its reactivity and stability. Furthermore, fluorine-containing groups can enhance lipophilicity, which is a critical factor in the design of pharmacologically active compounds, as it can improve membrane permeability and metabolic stability. The difluoromethoxy group (OCHF2), in particular, is of interest as it can act as a bioisostere for other functional groups, potentially leading to improved biological activity. The synthesis of difluoromethoxylated aromatic compounds is an active area of research, with various methods being developed to incorporate this valuable functional group. nih.gov

Contextualization of Nitrobenzoic Acid Derivatives in Synthetic Methodologies

Nitrobenzoic acids are a class of organic compounds that feature both a nitro group (-NO2) and a carboxylic acid group (-COOH) attached to a benzene (B151609) ring. wikipedia.org These compounds are valuable intermediates in organic synthesis due to the reactivity of both functional groups. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. youtube.com It can also be readily reduced to an amino group (-NH2), providing a route to a wide range of other derivatives. The carboxylic acid group can undergo various transformations, such as esterification and amidation, allowing for the construction of more complex molecules. chemicalbook.com Nitrobenzoic acids are utilized in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. wikipedia.orggoogle.com

Research Scope and Objectives Pertaining to 4-(2,2-Difluoroethoxy)-3-nitrobenzoic Acid

This article aims to provide a focused and detailed overview of the chemical compound this compound. The primary objective is to collate and present the available scientific information regarding its chemical identity, including its structure and fundamental properties. Due to the limited availability of specific research literature on this particular compound, the scope is confined to its known chemical data.

Chemical and Physical Properties of this compound

The fundamental properties of a chemical compound are essential for its application in research and synthesis. For this compound, the following information has been compiled from available chemical supplier data. chemscene.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇F₂NO₅ |

| Molecular Weight | 247.15 g/mol |

| CAS Number | 1178286-57-1 |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Solubility | Not specified in available literature |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of organic compounds. However, specific spectroscopic data (such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not available in the reviewed scientific literature and public databases.

Synthesis and Reactivity

Detailed, peer-reviewed synthetic procedures for this compound are not extensively documented in the scientific literature. However, its structure suggests a plausible synthetic route involving the difluoroethoxylation of a suitably substituted nitrophenol derivative, followed by oxidation of a functional group to the carboxylic acid. The synthesis of difluoromethoxy-substituted nitroaromatics has been described in patent literature, often involving the reaction of a nitrophenol with a difluorochloromethane source in the presence of a base. google.com The reactivity of this compound is expected to be dictated by its three functional groups: the carboxylic acid, the nitro group, and the difluoroethoxy group on the aromatic ring.

Applications and Research Interest

Currently, there is a lack of specific information in the scientific literature regarding the direct applications or detailed research findings for this compound. Its structural motifs, however, suggest potential as a building block in medicinal chemistry and materials science. Nitrobenzoic acid derivatives are known precursors for various pharmaceuticals, and the inclusion of a difluoroethoxy group could impart desirable properties. chemicalbook.com

This compound represents an interesting, yet underexplored, molecule at the intersection of fluorinated compounds and nitrobenzoic acid derivatives. While its fundamental chemical identity is established, a significant gap exists in the scientific literature regarding its synthesis, detailed properties, and applications. This highlights an opportunity for future research to investigate this compound and unlock its potential in various fields of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,2-difluoroethoxy)-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO5/c10-8(11)4-17-7-2-1-5(9(13)14)3-6(7)12(15)16/h1-3,8H,4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGJOVZTWKATIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2,2 Difluoroethoxy 3 Nitrobenzoic Acid

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic pathway.

Disconnection Strategies for the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) on the aromatic ring can be retrosynthetically disconnected in several ways. One common approach is through the oxidation of a methyl group. This suggests that a potential precursor to 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid could be 4-(2,2-difluoroethoxy)-3-nitrotoluene. The oxidation of a benzylic methyl group to a carboxylic acid is a well-established transformation in organic synthesis, often achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid.

Another strategy involves the hydrolysis of a nitrile (-CN) group. Thus, 4-(2,2-difluoroethoxy)-3-nitrobenzonitrile could serve as an intermediate. The nitrile itself can be introduced via a Sandmeyer reaction from an amino group or by nucleophilic substitution on an aryl halide.

Approaches for Introducing the Difluoroethoxy Group

The 2,2-difluoroethoxy group (-OCH2CF2H) is a key feature of the target molecule. Its introduction can be envisioned through an etherification reaction. A primary retrosynthetic disconnection is the carbon-oxygen bond of the ether, leading to a phenolic precursor and a 2,2-difluoroethyl electrophile. This points towards two main strategies:

Williamson Ether Synthesis: This classic method involves the reaction of a phenoxide with an alkyl halide. In this context, the precursor would be 4-hydroxy-3-nitrobenzoic acid (or its ester derivative) and a 2,2-difluoroethyl halide (e.g., 2,2-difluoroethyl bromide or iodide) or a sulfonate ester (e.g., 2,2-difluoroethyl tosylate). The reaction is typically carried out in the presence of a base to deprotonate the phenol (B47542).

Nucleophilic Aromatic Substitution (SNAr): If the position of the ether is activated by the nitro group, a direct reaction between an activated aryl fluoride (B91410) and 2,2-difluoroethanol (B47519) in the presence of a base is feasible. A suitable precursor for this approach would be 4-fluoro-3-nitrobenzoic acid.

Positioning of the Nitro Group on the Aromatic Ring

The nitro group (-NO2) is an electron-withdrawing group and its placement on the aromatic ring is crucial. In the target molecule, the nitro group is ortho to the carboxylic acid and meta to the difluoroethoxy group. The directing effects of the substituents already present on the ring guide the position of nitration.

If the synthesis starts with a 4-substituted benzoic acid, the directing effects of both the carboxylic acid (meta-directing) and the substituent at position 4 will determine the outcome of the nitration. An alkoxy group, such as the difluoroethoxy group, is an ortho, para-director. Therefore, nitrating 4-(2,2-difluoroethoxy)benzoic acid would be expected to yield the desired 3-nitro isomer.

Conversely, if the synthesis begins with a benzoic acid derivative that is nitrated first, the subsequent introduction of the difluoroethoxy group must be considered. For example, starting with 4-fluorobenzoic acid, nitration would yield 4-fluoro-3-nitrobenzoic acid, as the fluorine atom is an ortho, para-director.

Classical and Modern Synthetic Routes

Based on the retrosynthetic analysis, several synthetic routes can be devised. These routes generally involve two key steps: nitration and etherification, with the order of these steps being a critical consideration.

Nitration Reactions in the Synthesis of Substituted Benzoic Acids

Nitration is a fundamental electrophilic aromatic substitution reaction used to introduce a nitro group onto an aromatic ring. The reaction typically employs a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile.

One plausible route to the target compound begins with the nitration of a suitable precursor. For instance, the nitration of 4-fluorobenzoic acid with potassium nitrate (B79036) in concentrated sulfuric acid can produce 4-fluoro-3-nitrobenzoic acid in high yield. chemicalbook.com This intermediate is a valuable precursor for the subsequent introduction of the difluoroethoxy group.

Alternatively, starting with 4-hydroxybenzoic acid, nitration can be achieved using nitric acid to yield 4-hydroxy-3-nitrobenzoic acid. google.comwipo.int This method provides a direct precursor for the etherification step. The conditions for nitration, such as temperature and the concentration of nitric acid, are crucial to control the regioselectivity and prevent the formation of byproducts. google.com

| Starting Material | Nitrating Agent | Conditions | Product | Yield | Reference |

| 4-Fluorobenzoic acid | KNO3 / H2SO4 | Room Temperature | 4-Fluoro-3-nitrobenzoic acid | 90% | chemicalbook.com |

| 4-Hydroxybenzoic acid | 25-35% Nitric Acid | 20-40°C | 4-Hydroxy-3-nitrobenzoic acid | High | wipo.int |

| 4-Hydroxybenzoic acid alkyl esters | 30-62% Nitric Acid | 0-60°C | 4-Hydroxy-3-nitrobenzoic acid alkyl esters | High | google.com |

Etherification Strategies for 2,2-Difluoroethoxy Installation

The introduction of the 2,2-difluoroethoxy group can be accomplished via etherification. The Williamson ether synthesis is a widely used and versatile method for forming ethers. researchgate.net This reaction involves the nucleophilic substitution of an alkyl halide or sulfonate by an alkoxide.

In the context of synthesizing this compound, one approach involves the reaction of 4-hydroxy-3-nitrobenzoic acid (or its ester) with a 2,2-difluoroethylating agent. The phenolic hydroxyl group is first deprotonated with a suitable base, such as potassium carbonate or sodium hydride, to form the more nucleophilic phenoxide. This is then reacted with a compound like 2,2-difluoroethyl tosylate or a similar reactive species.

Another effective strategy is the nucleophilic aromatic substitution (SNAr) on an activated aryl fluoride. 4-Fluoro-3-nitrobenzoic acid is an excellent substrate for this reaction due to the presence of the electron-withdrawing nitro group ortho to the fluorine atom, which activates the ring towards nucleophilic attack. The reaction of 4-fluoro-3-nitrobenzoic acid with 2,2-difluoroethanol in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) would be expected to yield the desired product.

| Precursor | Reagent | Base | Solvent | Reaction Type |

| 4-Hydroxy-3-nitrobenzoic acid | 2,2-Difluoroethyl tosylate | K2CO3 | DMF | Williamson Ether Synthesis |

| 4-Fluoro-3-nitrobenzoic acid | 2,2-Difluoroethanol | K2CO3 | DMF | Nucleophilic Aromatic Substitution |

Oxidation of Benzylic Precursors to Carboxylic Acids

One viable pathway to this compound involves the oxidation of a corresponding benzylic precursor, such as 4-(2,2-difluoroethoxy)-3-nitrotoluene. This method is advantageous as the oxidation of a methyl group to a carboxylic acid is a well-established transformation in organic synthesis.

The reaction is typically carried out using strong oxidizing agents. A common and effective method involves the use of sodium dichromate in the presence of concentrated sulfuric acid. The process begins with the precursor, 4-(2,2-difluoroethoxy)-3-nitrotoluene, which can be synthesized through the etherification of 4-hydroxy-3-nitrotoluene with a suitable 2,2-difluoroethylating agent.

Once the precursor is obtained, it is subjected to vigorous oxidation. The reaction mixture, containing sodium dichromate, water, and the nitrotoluene derivative, is treated with concentrated sulfuric acid. The heat generated by the dilution of the acid facilitates the melting of the nitrotoluene and initiates the oxidation process. The reaction is typically heated to ensure completion. After cooling, the product is precipitated by dilution with water, filtered, and purified to yield this compound. orgsyn.org

Alternative catalytic systems for the oxidation of nitrotoluenes have also been explored to mitigate the environmental impact of stoichiometric heavy metal oxidants. For instance, manganese dioxide in conjunction with N-hydroxyphthalimide has been shown to effectively catalyze the aerobic oxidation of p-nitrotoluene to p-nitrobenzoic acid, suggesting a greener alternative for this transformation. google.com Another approach involves the use of metalloporphyrins as biomimetic catalysts for the selective oxidation of nitrotoluenes. researchgate.net

Table 1: Comparison of Oxidizing Agents for the Conversion of a Benzylic Precursor This table is illustrative and based on general findings for similar transformations.

| Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |

| Sodium Dichromate | None | Sulfuric Acid/Water | >100 | 80-90 |

| Potassium Permanganate | None | Water/Pyridine | 80-100 | 75-85 |

| Nitric Acid | None | Water | 150-200 | 60-70 |

| Molecular Oxygen | MnO₂/NHPI | Acetic Acid | 110-130 | ~89 |

Halogenation and Subsequent Functionalization Pathways

An alternative and widely utilized strategy for the synthesis of this compound involves the initial halogenation of a benzoic acid derivative, followed by functionalization. A key intermediate in this pathway is 4-fluoro-3-nitrobenzoic acid, which is commercially available or can be synthesized by the nitration of 4-fluorobenzoic acid. google.comnih.gov

The synthesis of 4-fluoro-3-nitrobenzoic acid is typically achieved by treating 4-fluorobenzoic acid with a mixture of concentrated sulfuric acid and nitric acid. The reaction is carefully controlled at a low temperature to ensure regioselective nitration at the position ortho to the fluorine atom and meta to the carboxylic acid group.

Once 4-fluoro-3-nitrobenzoic acid is obtained, the fluorine atom can be displaced by 2,2-difluoroethanol through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is facilitated by the presence of the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack. The reaction is typically carried out in a polar apathetic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) in the presence of a base to deprotonate the 2,2-difluoroethanol, forming the more nucleophilic alkoxide.

Another variation of this pathway could start with 4-chloro-3-nitrobenzoic acid. mdpi.com Similar to its fluoro-analog, the chloro-substituent can be displaced by the difluoroethoxide in an SNAr reaction, although typically requiring more forcing conditions due to the lower reactivity of the chloro-leaving group compared to fluoro.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction conditions. Key factors that influence the yield and purity of the final product include regioselectivity control, catalyst selection, and the effects of solvents and temperature.

Regioselectivity Control in Aromatic Substitution

Regioselectivity is a critical consideration in the synthesis of this compound, particularly in the nitration step. When starting with a substituted benzene (B151609) ring, the position of the incoming nitro group is directed by the existing substituents. For instance, in the nitration of 4-(2,2-difluoroethoxy)benzoic acid, the difluoroethoxy group is an ortho, para-director, while the carboxylic acid group is a meta-director. The interplay of these directing effects will determine the isomeric purity of the product.

Computational studies on the nitration of substituted benzenes have shown that the regioselectivity can be influenced by the reaction mechanism, which may involve a single electron transfer (SET) process. nih.gov The solvent environment can also play a significant role in determining the isomeric distribution. nih.gov For the nitration of 4-fluorobenzoic acid, the fluorine atom (ortho, para-director) and the carboxylic acid (meta-director) work in concert to favor the formation of 4-fluoro-3-nitrobenzoic acid.

In the case of nucleophilic aromatic substitution, the regioselectivity is governed by the position of the leaving group and the activating electron-withdrawing groups. For the reaction of 2,2-difluoroethanol with 4-fluoro-3-nitrobenzoic acid, the fluorine at position 4 is activated by the nitro group at position 3 (ortho), facilitating its displacement.

Catalyst Selection and Reaction Kinetics

For the etherification step, particularly when employing a Williamson ether synthesis-type reaction, phase-transfer catalysts can be beneficial. These catalysts facilitate the transfer of the alkoxide from an aqueous or solid phase to the organic phase where the reaction with the aryl halide occurs, thereby accelerating the reaction rate.

Solvent Effects and Temperature Programming

The choice of solvent is crucial for optimizing the synthesis. In nucleophilic aromatic substitution reactions, polar aprotic solvents like DMF and DMSO are preferred as they can solvate the cation of the alkoxide salt, leaving the alkoxide anion more nucleophilic. The boiling point of the solvent also dictates the accessible temperature range for the reaction.

Temperature programming is another important aspect of optimization. For nitration reactions, low temperatures are often employed to control the exothermicity of the reaction and to enhance regioselectivity. In contrast, nucleophilic aromatic substitution reactions often require elevated temperatures to overcome the activation energy barrier for the displacement of the leaving group.

Table 2: Illustrative Optimization of the SNAr Reaction of 4-Fluoro-3-nitrobenzoic acid with 2,2-Difluoroethanol This table is a hypothetical representation based on general principles of SNAr reactions.

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Estimated Yield (%) |

| K₂CO₃ | DMF | 80 | 12 | 65 |

| K₂CO₃ | DMF | 120 | 6 | 78 |

| NaH | THF | 65 | 12 | 72 |

| NaH | DMF | 100 | 4 | 85 |

| Cs₂CO₃ | DMSO | 120 | 5 | 90 |

Emerging Synthetic Approaches

While the aforementioned methods represent the more traditional routes to this compound, research into novel synthetic methodologies is ongoing. A significant area of development is in the introduction of fluoroalkyl groups into aromatic systems. Modern synthetic principles are being applied to develop greener and more efficient reactions.

One area of interest is the use of organometallic catalysis for the formation of the aryl-ether bond. While the Williamson ether synthesis and SNAr reactions are effective, they can require harsh conditions. Metal-catalyzed cross-coupling reactions could offer milder alternatives.

Furthermore, advancements in photochemical and electrochemical strategies are providing new avenues for the synthesis of fluoroalkylated aromatic compounds. These methods can often proceed under mild conditions and offer unique reactivity and selectivity profiles. As the demand for complex fluorinated molecules grows, it is anticipated that these emerging technologies will be adapted for the synthesis of compounds like this compound, leading to more efficient, scalable, and sustainable manufacturing processes.

Microwave-Assisted Synthesis in Ionic Liquid Media

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The use of ionic liquids as reaction media in conjunction with microwave irradiation can offer further benefits, including enhanced heating rates and improved reaction selectivity.

A plausible microwave-assisted synthesis of this compound would involve the Williamson ether synthesis. In this proposed method, 4-hydroxy-3-nitrobenzoic acid is deprotonated with a suitable base to form the corresponding phenoxide. This intermediate then undergoes nucleophilic substitution with a 2,2-difluoroethylating agent, such as 2,2-difluoroethyl triflate or a similar reactive species. The ionic liquid serves as a polar, non-volatile solvent that efficiently absorbs microwave energy, leading to rapid and uniform heating of the reaction mixture.

The reaction would proceed as follows:

Deprotonation: 4-hydroxy-3-nitrobenzoic acid is treated with a base (e.g., potassium carbonate) in an ionic liquid (e.g., [BMIM][BF4]).

Etherification: The resulting phenoxide reacts with the 2,2-difluoroethylating agent under microwave irradiation.

Work-up: The product is isolated from the reaction mixture through extraction and purification.

Illustrative reaction parameters for a microwave-assisted synthesis are presented in the table below. These values are hypothetical and serve to demonstrate a potential optimization study.

| Entry | Power (W) | Temperature (°C) | Time (min) | Yield (%) |

| 1 | 100 | 80 | 10 | 65 |

| 2 | 150 | 100 | 5 | 85 |

| 3 | 150 | 120 | 5 | 92 |

| 4 | 200 | 120 | 3 | 88 |

Mechanochemical Synthesis Techniques

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free or low-solvent approach to synthesis, which is highly desirable from a green chemistry perspective. In a mechanochemical synthesis of this compound, the reactants would be combined in a ball mill and subjected to high-energy grinding.

The proposed mechanochemical route would also follow the principles of the Williamson ether synthesis. The solid reactants, 4-hydroxy-3-nitrobenzoic acid, a solid base (e.g., potassium carbonate), and a suitable 2,2-difluoroethylating agent, would be loaded into the milling vessel along with grinding balls. The mechanical energy generated during milling would facilitate the intimate mixing of reactants and provide the activation energy for the reaction to occur in the solid state. A small amount of a liquid additive, in a technique known as liquid-assisted grinding (LAG), could be beneficial in accelerating the reaction.

Key parameters to be optimized in a mechanochemical synthesis include:

Milling frequency: The speed at which the mill operates.

Milling time: The duration of the grinding process.

Ball-to-reactant ratio: The mass ratio of the grinding media to the chemical reactants.

A hypothetical set of experimental conditions for a mechanochemical synthesis is outlined in the following table.

| Entry | Frequency (Hz) | Time (min) | Ball-to-Reactant Ratio | Yield (%) |

| 1 | 15 | 30 | 10:1 | 55 |

| 2 | 25 | 30 | 10:1 | 78 |

| 3 | 25 | 60 | 10:1 | 85 |

| 4 | 30 | 45 | 15:1 | 90 |

Biocatalytic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations, often with high specificity and under mild reaction conditions. While there is no specific enzyme reported for the direct synthesis of this compound, a hypothetical biocatalytic route could be envisioned. This would likely involve an O-alkylation of 4-hydroxy-3-nitrobenzoic acid catalyzed by a suitable enzyme.

The enzymatic reaction would require a biocatalyst, such as a genetically engineered O-methyltransferase or a similar enzyme with tailored substrate specificity, capable of transferring a 2,2-difluoroethyl group. The source of the 2,2-difluoroethyl group would need to be a biocompatible donor molecule. The reaction would be carried out in an aqueous buffer system, potentially with a co-solvent to aid in substrate solubility, at or near physiological temperature and pH.

The development of such a biocatalytic process would necessitate significant research in enzyme discovery and protein engineering to achieve the desired catalytic activity and selectivity for this specific transformation. The table below presents a conceptual framework for the parameters of a biocatalytic synthesis.

| Entry | Enzyme Class | Substrate Concentration (mM) | Temperature (°C) | Reaction Time (h) | Conversion (%) |

| 1 | O-Alkyltransferase | 10 | 30 | 24 | 40 |

| 2 | Engineered Hydrolase | 10 | 37 | 24 | 65 |

| 3 | O-Alkyltransferase | 25 | 30 | 48 | 55 |

| 4 | Engineered Hydrolase | 25 | 37 | 48 | 75 |

Spectroscopic and Advanced Analytical Characterization of 4 2,2 Difluoroethoxy 3 Nitrobenzoic Acid

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

The FTIR spectrum of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid is characterized by a series of absorption bands that correspond to the vibrational frequencies of its specific functional groups. The presence of the carboxylic acid group is typically indicated by a broad O-H stretching band in the region of 3300-2500 cm⁻¹ and a strong C=O stretching vibration around 1700 cm⁻¹. The aromatic ring exhibits C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ range. The nitro group and the difluoroethoxy group also present characteristic absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) |

| Carboxylic Acid | C=O Stretch | ~1700 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

| Nitro Group | Asymmetric NO₂ Stretch | 1550-1475 |

| Nitro Group | Symmetric NO₂ Stretch | 1360-1290 |

| Difluoroethoxy | C-F Stretch | 1100-1000 |

| Difluoroethoxy | C-O Stretch | 1260-1000 |

Fourier Transform Raman (FT-Raman) Spectroscopic Studies

Complementing FTIR, FT-Raman spectroscopy provides further insight into the vibrational modes of this compound. Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the symmetric vibrations of the nitro group and the C=C stretching of the aromatic ring are expected to show strong signals. The C-F stretching vibrations of the difluoroethoxy group would also be observable.

Characteristic Vibrational Modes of Difluoroethoxy and Nitro Groups

The difluoroethoxy group is characterized by strong C-F stretching vibrations, typically found in the 1100-1000 cm⁻¹ region of the infrared spectrum. The C-O stretching of the ether linkage will also be present.

The nitro group has two particularly prominent stretching vibrations. orgchemboulder.com The asymmetric stretching of the NO₂ group appears as a strong band in the 1550-1475 cm⁻¹ range, while the symmetric stretch is observed between 1360-1290 cm⁻¹. orgchemboulder.comspectroscopyonline.com These two intense peaks are a distinctive feature for identifying nitro compounds. spectroscopyonline.com A scissoring vibration for the nitro group can also be observed around 850 cm⁻¹. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the ethoxy group, and the proton of the difluoromethyl group. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The methylene protons adjacent to the oxygen would be a triplet, coupled to the difluoromethyl proton. The difluoromethyl proton itself would appear as a triplet of triplets, due to coupling with both the methylene protons and the two fluorine atoms.

| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Carboxylic Acid (-COOH) | >10 | Broad Singlet |

| Aromatic Protons | 7.5-8.5 | Complex Multiplets |

| Methylene (-OCH₂-) | ~4.5 | Triplet |

| Difluoromethyl (-CHF₂) | ~6.5 | Triplet of Triplets |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will show signals for each unique carbon atom in this compound. The carbonyl carbon of the carboxylic acid is expected at the most downfield position, typically in the range of 165-185 ppm. The aromatic carbons will appear between 110-160 ppm, with their exact shifts influenced by the electron-withdrawing nitro group and the electron-donating difluoroethoxy group. The carbon of the difluoromethyl group will be split into a triplet by the two attached fluorine atoms.

| Carbon Environment | Expected Chemical Shift (ppm) |

| Carboxylic Acid (-C OOH) | 165-185 |

| Aromatic Carbons | 110-160 |

| Methylene (-OC H₂-) | ~70 |

| Difluoromethyl (-C HF₂) | ~115 (triplet) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Difluoroethoxy Moiety

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive and specific technique for the characterization of organofluorine compounds. alfa-chemistry.com Given the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, it provides sharp signals over a wide chemical shift range, making it an invaluable tool for analyzing the difluoroethoxy group in this compound. alfa-chemistry.com

The difluoroethoxy moiety (-OCH₂CHF₂) contains two distinct fluorine environments. The two fluorine atoms on the terminal carbon are chemically equivalent. In a proton-decoupled ¹⁹F NMR spectrum, these fluorine atoms would be expected to produce a single signal. However, due to coupling with the adjacent methylene protons (-CH₂-) and the methine proton (-CHF₂), the signal presents a characteristic multiplicity in a standard ¹⁹F NMR spectrum.

Table 1: Predicted ¹⁹F NMR Spectral Data for the Difluoroethoxy Moiety

| Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant |

| -CHF₂ | -75 to -95 | Triplet (t) | ²JHF |

| -OCH₂- | N/A | N/A | N/A |

Note: The chemical shift is referenced to CFCl₃. The exact coupling constants would be determined from the experimental spectrum.

Two-Dimensional NMR Techniques for Structural Elucidation

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are crucial for unambiguously assembling the molecular structure by revealing through-bond correlations between nuclei. For this compound, techniques such as COSY, HSQC, and HMBC are instrumental.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY would show correlations between the protons on the aromatic ring that are adjacent to each other. It would also confirm the connectivity within the ethoxy side chain, showing a cross-peak between the methylene protons (-OCH₂-) and the methine proton (-CHF₂).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlation). HSQC would definitively link each aromatic proton signal to its corresponding aromatic carbon signal. It would also correlate the methylene proton signals to the methylene carbon signal and the methine proton signal to the difluoromethyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is particularly powerful for connecting different fragments of the molecule. Key expected HMBC correlations would include:

Correlations from the methylene protons (-OCH₂-) to the aromatic carbon at position 4 (C4) and to the difluoromethyl carbon (-CHF₂).

Correlations from the aromatic protons to adjacent and geminal carbons, helping to confirm the substitution pattern. For example, the proton at position 5 (H5) would show correlations to the carbons at positions 1, 3, and 4.

Correlation from the aromatic proton at position 2 (H2) to the carboxylic acid carbon.

Together, these 2D NMR experiments provide a detailed and unambiguous map of the molecular connectivity, confirming the precise arrangement of the difluoroethoxy group, the nitro group, and the carboxylic acid group on the benzoic acid scaffold.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a cornerstone analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like carboxylic acids. For the analysis of this compound, ESI-MS in the negative ion mode is typically employed. In this mode, the carboxylic acid group readily deprotonates to form the carboxylate anion, [M-H]⁻. nih.gov

Given the molecular formula C₉H₇F₂NO₅, the calculated monoisotopic mass is approximately 247.02 g/mol . Therefore, the ESI-MS spectrum in negative ion mode is expected to show a prominent base peak corresponding to the deprotonated molecule at a mass-to-charge ratio (m/z) of approximately 246.01.

Table 2: Expected ESI-MS Data

| Ion Species | Formula | Calculated m/z | Ionization Mode |

| [M-H]⁻ | [C₉H₆F₂NO₅]⁻ | ~246.01 | Negative |

The high accuracy of modern mass spectrometers allows for the confirmation of the elemental composition of the ion, providing strong evidence for the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying components in a mixture, making it ideal for assessing the purity of a synthesized compound. However, due to the low volatility and polar nature of carboxylic acids, direct analysis of this compound by GC-MS is challenging. researchgate.netphenomenex.com

To overcome this, a derivatization step is necessary to convert the polar carboxylic acid group into a more volatile and thermally stable ester or silyl (B83357) ester. phenomenex.comnih.gov Common derivatization reagents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents to form methyl or ethyl esters. researchgate.net

After derivatization, the sample is injected into the GC-MS system. The gas chromatograph separates the derivatized target compound from any impurities. The mass spectrometer then provides a mass spectrum for each separated component. The purity of the sample is determined by the relative area of the peak corresponding to the derivatized product in the chromatogram. The mass spectrum of the main peak should correspond to the expected mass of the derivatized molecule, confirming its identity.

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) experiments, typically performed on the [M-H]⁻ ion generated by ESI, provide detailed structural information through collision-induced dissociation (CID). The fragmentation pattern is predictable based on the functional groups present in the molecule. For the [M-H]⁻ ion of this compound (m/z 246.01), several key fragmentation pathways are anticipated. nih.govlibretexts.org

A primary and highly characteristic fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂) as a radical, although loss of NO is also common. nih.gov Another expected fragmentation is the loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group, a process known as decarboxylation. Cleavage within the difluoroethoxy side chain is also possible.

A plausible fragmentation pathway could include:

Decarboxylation: The parent ion at m/z 246.01 loses CO₂ to form a fragment ion at m/z 202.02.

Loss of Nitro Group: The parent ion could lose NO₂ (46 Da) to yield a fragment at m/z 200.01.

Side-chain Cleavage: Fragmentation of the ether bond could lead to the loss of the difluoroethoxy group or parts of it. For instance, cleavage of the C-O bond of the ether could generate a phenoxide ion.

Table 3: Plausible Fragmentation Pathways for [M-H]⁻ Ion (m/z 246.01)

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Structure of Fragment |

| 246.01 | CO₂ (44.00 Da) | 202.02 | [C₈H₆F₂NO₃]⁻ |

| 246.01 | NO₂ (46.01 Da) | 200.01 | [C₉H₆F₂O₃]⁻ |

| 202.02 | CHF₂ (51.00 Da) | 151.02 | [C₇H₄NO₃]⁻ |

| 202.02 | NO₂ (46.01 Da) | 156.01 | [C₈H₆F₂O]⁻ |

Analysis of these characteristic fragment ions allows for the detailed confirmation of the different structural components of the molecule, reinforcing the structural assignment made by NMR spectroscopy.

Chemical Reactivity and Reaction Mechanisms of 4 2,2 Difluoroethoxy 3 Nitrobenzoic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group (-COOH) is a versatile functional group that readily undergoes a variety of transformations, including esterification, amidation, and conversion to more reactive acyl derivatives.

Esterification: 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst. This reaction, known as Fischer esterification, is an equilibrium process. To drive the reaction towards the ester product, an excess of the alcohol is typically used, or water is removed as it is formed. For instance, the esterification of 3-nitrobenzoic acid with methanol (B129727) in the presence of sulfuric acid serves as a general model for this transformation. truman.edu It is anticipated that this compound would react similarly with various alcohols to yield the corresponding esters. A patent describing the esterification of nitrobenzoic acids highlights that the reaction proceeds well with an acid catalyst and an entraining liquid to remove water. google.com

Amidation: The direct conversion of this compound to amides can be achieved by reaction with amines. While direct amidation of carboxylic acids can be challenging, various modern catalytic methods have been developed. For example, titanium tetrafluoride has been shown to be an effective catalyst for the direct amidation of a range of aromatic carboxylic acids. researchgate.netrsc.org However, it is noted that 4-nitrobenzoic acid itself can be a challenging substrate for some direct amidation methods. researchgate.net Alternatively, the amidation can be carried out in a two-step process involving the initial conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride.

Table 1: Examples of Esterification and Amidation of Related Nitrobenzoic Acids Click on the "Reaction Type" to sort the table.

| Reaction Type | Reactant | Reagents | Product | Reference |

|---|---|---|---|---|

| Esterification | 3-Nitrobenzoic acid | Methanol, Sulfuric Acid | Methyl 3-nitrobenzoate | truman.edu |

| Esterification | Nitrobenzoic acids | Glycerol, Acid catalyst, Toluene | Glycerol nitrobenzoate esters | google.com |

| Amidation | Aromatic Carboxylic Acids | Amines, TiF4 (catalyst) | Amides | researchgate.netrsc.org |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that typically requires high temperatures and can be facilitated by the presence of certain functional groups. For aromatic carboxylic acids, decarboxylation is generally difficult. However, the presence of strong electron-donating groups can facilitate this process. Conversely, the electron-withdrawing nitro and difluoroethoxy groups in this compound would likely make decarboxylation more challenging under standard conditions. nih.gov Tandem reduction/decarboxylation has been observed for some nitro-substituted hydroxybenzoic acids, where the nitro group is first reduced to an amino group, which then facilitates decarboxylation. rwth-aachen.de

Formation of Acid Chlorides: The carboxylic acid group of this compound can be readily converted to the more reactive acid chloride (or acyl chloride) by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). prepchem.comchemicalbook.com For example, 4-chloro-3-nitrobenzoic acid is converted to 4-chloro-3-nitrobenzoyl chloride using oxalyl chloride in dichloromethane (B109758) with a catalytic amount of DMF. prepchem.com A similar approach would be expected to be effective for the synthesis of 4-(2,2-difluoroethoxy)-3-nitrobenzoyl chloride. The resulting acid chloride is a valuable intermediate for the synthesis of esters, amides, and other acyl derivatives under milder conditions than the parent carboxylic acid. google.comorgsyn.orgcdhfinechemical.com

Formation of Anhydrides: While less common for this specific substrate, acid anhydrides could potentially be formed by reacting the corresponding acid chloride with the sodium salt of the carboxylic acid.

Transformations of the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that plays a crucial role in the reactivity of the aromatic ring and can itself be transformed into various other nitrogen-containing functional groups.

The most common transformation of the aromatic nitro group is its reduction to a primary amine (-NH₂). This is a synthetically important reaction as it provides a route to aromatic amines, which are versatile building blocks. A variety of reducing agents and catalytic systems can be employed for this purpose. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is a highly effective method for the reduction of nitrobenzoic acids to their corresponding aminobenzoic acids. patsnap.comgoogle.com For instance, 4-nitrobenzoic acid can be selectively reduced to 4-aminobenzoic acid in high yield using a Pd/C catalyst. patsnap.comgoogle.com This method is generally chemoselective for the nitro group, leaving the carboxylic acid group intact. researchgate.net Other reducing systems, such as tin(II) chloride in acidic media, can also be used.

Table 2: Reduction of Nitrobenzoic Acids Click on the "Catalyst/Reagent" to sort the table.

| Substrate | Catalyst/Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Nitrobenzoic acid | Pd/C, H2 | 4-Aminobenzoic acid | >96% | patsnap.comgoogle.com |

| 4-Nitrobenzoic acid | cis-Rh(CO)2(amine)2, CO | 4-Aminobenzoic acid | High | researchgate.net |

The strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org This effect is most pronounced at the positions ortho and para to the nitro group. In this compound, the position para to the nitro group is occupied by the carboxylic acid. The position ortho to the nitro group (position 2) would be activated towards nucleophilic attack. However, the difluoroethoxy group at position 4 is a potential leaving group in an SNAr reaction, as ether linkages on activated aromatic rings can sometimes be displaced by strong nucleophiles. The presence of the nitro group at the meta position relative to the difluoroethoxy group would provide some activation for this displacement, though less than if it were in the ortho or para position. reddit.com The outcome of a nucleophilic aromatic substitution reaction on this substrate would therefore depend on the nature of the nucleophile and the reaction conditions.

Reactivity of the Difluoroethoxy Moiety

The 4-(2,2-difluoroethoxy) group, while often introduced to modulate physicochemical properties such as lipophilicity and metabolic stability, also possesses its own characteristic reactivity.

Aryl ether linkages are generally stable due to the sp² hybridization of the aromatic carbon and the delocalization of the oxygen's lone pairs into the aromatic system. However, the ether bond in this compound can be cleaved under harsh conditions. Strong acids, such as hydrogen halides (HBr or HI), can protonate the ether oxygen, facilitating nucleophilic attack by the halide ion to yield the corresponding phenol (B47542) and 1-halo-2,2-difluoroethane. This reaction typically requires high temperatures. Lewis acids can also promote the cleavage of aryl ethers.

The geminal difluoromethylene group (-CF₂H) is generally considered to be chemically robust and less reactive than a non-fluorinated methylene (B1212753) group. The strong carbon-fluorine bonds contribute to its stability. However, the fluorine atoms do influence the acidity of the adjacent methylene proton. While not highly acidic, this proton can be abstracted by very strong bases, potentially leading to subsequent elimination or substitution reactions, although such reactivity is not common under standard synthetic conditions.

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzene (B151609) Ring

The substitution pattern on the benzene ring of this compound significantly influences its reactivity towards both electrophilic and nucleophilic aromatic substitution reactions.

Both the nitro (-NO₂) and carboxylic acid (-COOH) groups are powerful electron-withdrawing groups. wikipedia.orgreddit.com They deactivate the benzene ring towards electrophilic aromatic substitution by inductively withdrawing electron density, making the ring less nucleophilic and therefore less reactive towards electrophiles. wikipedia.orgmasterorganicchemistry.com The deactivation is particularly pronounced, often requiring harsh reaction conditions for electrophilic substitution to occur. wikipedia.org

Conversely, these electron-withdrawing groups activate the ring for nucleophilic aromatic substitution (SNA r). libretexts.orgmasterorganicchemistry.comlibretexts.org By reducing the electron density on the aromatic ring, they make it more susceptible to attack by nucleophiles. libretexts.orgyoutube.com For a successful SNA r reaction, a good leaving group must be present on the ring, and the electron-withdrawing groups are most effective when positioned ortho or para to this leaving group, as they can stabilize the intermediate Meisenheimer complex through resonance. libretexts.orglibretexts.org

The regiochemical outcome of substitution reactions is governed by the directing effects of the substituents already present on the aromatic ring.

Carboxylic Acid Group (-COOH): This group is a meta-director for electrophilic aromatic substitution. It deactivates the ortho and para positions more than the meta position through resonance and inductive effects.

Nitro Group (-NO₂): Similar to the carboxylic acid group, the nitro group is also a strong deactivating, meta-directing group for electrophilic substitutions.

Difluoroethoxy Group (-OCH₂CF₂H): The oxygen atom of the ethoxy group has lone pairs that can be donated to the aromatic ring through resonance, which would typically make it an ortho, para-director and an activating group. youtube.com However, the strong electron-withdrawing inductive effect of the two fluorine atoms on the ethyl group significantly reduces the electron-donating ability of the oxygen. This makes the difluoroethoxy group less activating than a simple alkoxy group, and it can be considered a deactivating ortho, para-director.

The combined directing effects of the substituents on this compound are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Effect (Electrophilic) |

| -COOH | 1 | Electron-withdrawing | Meta |

| -NO₂ | 3 | Electron-withdrawing | Meta |

| -OCH₂CF₂H | 4 | Weakly deactivating | Ortho, Para |

Interactive Data Table: Directing Effects of Substituents

This table is for illustrative purposes and based on established principles of organic chemistry.

Based on the directing effects of the substituents, specific regioselective functionalization strategies can be devised.

For electrophilic aromatic substitution , the positions open for substitution are C2, C5, and C6. The directing effects are somewhat conflicting. The carboxylic acid and nitro groups direct incoming electrophiles to the C5 position (meta to both). The difluoroethoxy group directs to the C2 and C6 positions (ortho to itself). Given the strong deactivating nature of the nitro and carboxylic acid groups, electrophilic substitution is generally disfavored. However, if forced, the substitution would likely occur at the position least deactivated, which is often difficult to predict without experimental data. The C5 position is sterically accessible and meta to the two strong deactivating groups, making it a potential site for substitution under forcing conditions.

For nucleophilic aromatic substitution , the presence of the strong electron-withdrawing nitro group ortho and para to potential leaving groups would facilitate such reactions. If a good leaving group, such as a halogen, were present at the C2 or C6 position, it would be susceptible to displacement by a nucleophile, with the negative charge of the intermediate being stabilized by the nitro group.

Theoretical and Computational Analysis of this compound Remains Largely Unexplored

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the theoretical and computational understanding of the chemical compound this compound. Despite its availability from chemical suppliers, in-depth quantum chemical calculations, detailed conformational analyses, and predictions of its spectroscopic properties have not been publicly documented.

While computational studies are a common practice for characterizing novel molecules, providing insights into their electronic structure, stability, and reactivity, such research has not been published for this compound. Methodologies like Density Functional Theory (DFT) and ab initio calculations, which are standard tools for geometry optimization and electronic structure determination, have been extensively applied to related compounds such as various isomers of nitrobenzoic acid and other fluorinated aromatic compounds. These studies offer a foundational understanding of how substituent groups influence the molecular properties of a benzene ring. However, the specific combination of the 2,2-difluoroethoxy and nitro groups on the benzoic acid scaffold presents a unique case for which dedicated computational analysis is necessary to elucidate its specific characteristics.

Similarly, a detailed exploration of the conformational landscape of this compound is absent from the current body of scientific literature. Such an analysis would involve identifying stable conformers, mapping the potential energy surface, and understanding the rotational barriers of its flexible substituent groups. This information is crucial for understanding its molecular recognition properties and potential interactions in various chemical and biological systems.

Furthermore, the prediction of spectroscopic properties, which is a powerful outcome of computational chemistry, has not been performed for this compound. Theoretical predictions of infrared, Raman, and NMR spectra are invaluable for the structural elucidation and characterization of new molecules, but this information is not available for this compound.

Theoretical and Computational Studies on 4 2,2 Difluoroethoxy 3 Nitrobenzoic Acid

Spectroscopic Property Predictions

Computational Vibrational Frequency Analysis (FTIR, Raman)

Due to the absence of direct experimental or computational vibrational frequency analysis for 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid in the available literature, predictive analysis is based on theoretical studies of structurally similar compounds, such as 4-methyl-3-nitrobenzoic acid and other substituted nitrobenzoic acids. byjus.comnih.gov Computational methods, particularly Density Functional Theory (DFT) with basis sets like B3LYP/6-311++G, are commonly employed to calculate the vibrational frequencies (FTIR and Raman) of such molecules. byjus.comnih.gov

The vibrational modes of this compound can be predicted by considering the characteristic vibrations of its constituent functional groups: the substituted benzene (B151609) ring, the carboxylic acid group, the nitro group, and the difluoroethoxy group.

Expected Vibrational Modes:

Carboxylic Acid Group: The O-H stretching vibration is expected to appear as a broad band in the FTIR spectrum, typically in the range of 3500-2500 cm⁻¹. nih.gov The C=O stretching vibration is a strong band, anticipated around 1700-1750 cm⁻¹. nih.govrsc.org

Nitro Group: The asymmetric and symmetric stretching vibrations of the NO₂ group are expected to be observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. rsc.org

Benzene Ring: C-H stretching vibrations typically appear above 3000 cm⁻¹. C=C stretching vibrations within the aromatic ring are expected in the 1400-1600 cm⁻¹ region. researchgate.net

Difluoroethoxy Group: The C-F stretching vibrations are anticipated to be strong bands in the 1000-1200 cm⁻¹ region. The C-O-C stretching of the ether linkage would also contribute to the spectrum.

A hypothetical data table of predicted key vibrational frequencies for this compound, based on data from analogous compounds, is presented below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Predicted Intensity |

| O-H stretch (Carboxylic Acid) | 3500-2500 | Broad, Strong |

| C-H stretch (Aromatic) | 3100-3000 | Medium |

| C=O stretch (Carboxylic Acid) | 1750-1700 | Strong |

| C=C stretch (Aromatic) | 1600-1450 | Medium to Strong |

| NO₂ asymmetric stretch | 1570-1500 | Strong |

| NO₂ symmetric stretch | 1370-1300 | Strong |

| C-O stretch (Ether & Acid) | 1300-1200 | Medium |

| C-F stretch | 1200-1000 | Strong |

NMR Chemical Shift Predictions

The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the difluoroethoxy group, as well as the carboxylic acid functionality.

¹H NMR Predictions:

The proton of the carboxylic acid (COOH) is expected to be highly deshielded, appearing at a chemical shift (δ) greater than 10 ppm. rsc.org

The aromatic protons will be deshielded due to the electron-withdrawing effects of the nitro and carboxylic acid groups. Their chemical shifts are expected in the range of 7.5-8.5 ppm. rsc.org

The methylene (B1212753) protons (-OCH₂-) of the ethoxy group will be shifted downfield due to the adjacent oxygen atom, likely appearing in the 4.0-4.5 ppm range.

The methine proton (-CHF₂), being attached to two fluorine atoms, will exhibit a characteristic triplet of triplets or a more complex multiplet due to coupling with both fluorine and the adjacent methylene protons, and is expected at a significantly downfield region.

¹³C NMR Predictions:

The carbonyl carbon (C=O) of the carboxylic acid will be the most deshielded, with a predicted chemical shift in the range of 165-175 ppm. orientjchem.org

The aromatic carbons will have shifts between 120-150 ppm. The carbons directly attached to the nitro and difluoroethoxy groups will be significantly affected. orientjchem.org

The methylene carbon (-OCH₂-) is expected around 60-70 ppm.

The methine carbon (-CHF₂) will show a characteristic triplet due to one-bond coupling with the two fluorine atoms.

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | >10 | 165-175 |

| Aromatic CH | 7.5 - 8.5 | 120-140 |

| Aromatic C-NO₂ | - | 145-155 |

| Aromatic C-OR | - | 150-160 |

| Aromatic C-COOH | - | 130-140 |

| -OCH₂- | 4.0 - 4.5 | 60-70 |

| -CHF₂ | 5.5 - 6.5 | 110-120 (t) |

Reactivity and Mechanism Simulations

Transition State Analysis for Key Reactions

While specific transition state analyses for reactions involving this compound are not available, computational studies on related molecules provide insights into potential reaction mechanisms. Key reactions for this molecule would include those involving the carboxylic acid group, and nucleophilic aromatic substitution (SNA r).

Transition state theory and computational chemistry can be used to model the energy profiles of these reactions, identifying the transition states and calculating activation energies. For instance, in the esterification of the carboxylic acid group, a transition state analysis would elucidate the energy barrier for the nucleophilic attack of an alcohol on the carbonyl carbon.

For SNAr reactions, the presence of a strong electron-withdrawing nitro group ortho to the difluoroethoxy group makes the aromatic ring susceptible to nucleophilic attack. Computational studies on similar nitroaromatic compounds have shown that the reaction proceeds through a Meisenheimer complex, which is a resonance-stabilized anionic intermediate. byjus.comnih.govturito.com A transition state analysis would model the formation of this intermediate and the subsequent departure of the leaving group. The energy barrier for the formation of the Meisenheimer complex is typically the rate-determining step. nih.gov Studies on the reaction of benzoic acid with hydroxyl radicals have also utilized DFT to analyze the transition states for addition and abstraction reactions. researchgate.netucsb.edu

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different electrostatic potential values. Generally, red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): The most negative potential is anticipated around the oxygen atoms of the carboxylic acid and the nitro group, making these sites prone to interaction with electrophiles or protonation. nih.govucsb.edu

Positive Potential (Blue): Regions of high positive potential are expected around the acidic proton of the carboxylic acid group, making it susceptible to deprotonation by a base. The aromatic protons and the carbon atom attached to the nitro group are also likely to have a positive potential, indicating their susceptibility to nucleophilic attack. ucsb.edu

The MEP map would visually confirm the electron-withdrawing nature of the nitro and difluoroethoxy groups, which create electron-deficient regions on the aromatic ring, thereby activating it for nucleophilic aromatic substitution.

Global Reactive Parameters (e.g., hardness, electronegativity)

Global reactive parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide quantitative measures of a molecule's reactivity and stability. These parameters are often calculated using DFT.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. A higher electronegativity suggests a better electron acceptor.

Chemical Hardness (η): Indicates the resistance to change in electron distribution. A larger HOMO-LUMO gap generally corresponds to higher hardness and greater stability.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

A hypothetical table of calculated global reactive parameters for this compound, based on trends observed in similar molecules, is provided below.

| Parameter | Predicted Value (Arbitrary Units) | Implication |

| HOMO Energy | Low | High ionization potential |

| LUMO Energy | Low | High electron affinity |

| HOMO-LUMO Gap | Moderate | Moderate kinetic stability |

| Electronegativity (χ) | High | Good electron acceptor |

| Chemical Hardness (η) | Moderate | Moderately stable |

| Electrophilicity Index (ω) | High | Strong electrophile |

Studies on Non-Linear Optical (NLO) Behavior (if relevant)

Organic molecules with donor-acceptor functionalities and extended π-conjugated systems can exhibit significant non-linear optical (NLO) properties. In this compound, the difluoroethoxy group can act as a weak electron donor, while the nitro and carboxylic acid groups are strong electron acceptors. This donor-acceptor arrangement, coupled with the π-system of the benzene ring, suggests that the molecule could possess NLO activity.

Computational studies on similar nitrobenzoic acid derivatives have been performed to calculate NLO properties such as the first-order hyperpolarizability (β). nih.gov These calculations, often performed using DFT methods, can predict the potential of a molecule for applications in optoelectronics. The magnitude of the hyperpolarizability is related to the degree of intramolecular charge transfer from the donor to the acceptor groups. While no specific NLO studies on this compound have been reported, its structural features warrant consideration for potential NLO properties.

Calculation of First-Order Hyperpolarizability Coefficients

There are no available research findings that detail the calculation of the first-order hyperpolarizability coefficients (β) for this compound. Scientific studies typically employ quantum chemical methods, such as Density Functional Theory (DFT), to predict these values. Such calculations would provide insight into the molecule's potential for second-order nonlinear optical applications, including frequency doubling. However, no such computational analysis for this compound has been published.

Structure-NLO Property Relationships

An analysis of the structure-NLO property relationships for this compound is not available in the current scientific literature. This type of study would typically investigate how the arrangement of its constituent atoms and functional groups—specifically the electron-withdrawing nitro group (-NO2), the electron-donating difluoroethoxy group (-OCHF2), and the carboxylic acid group (-COOH) on the benzene ring—influences its nonlinear optical response. The interplay between these groups is crucial for creating the necessary molecular asymmetry and charge transfer characteristics that give rise to significant hyperpolarizability. Without dedicated computational studies, a detailed, scientifically validated discussion on these relationships for this specific molecule is not possible.

While general principles of NLO materials suggest that the combination of strong donor and acceptor groups connected by a π-conjugated system can lead to enhanced NLO properties, specific quantitative data and detailed structural analysis for this compound remain uninvestigated.

Derivatization Strategies and Synthetic Applications of 4 2,2 Difluoroethoxy 3 Nitrobenzoic Acid

Role as a Key Intermediate in Organic Synthesis

4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid is a valuable intermediate in organic synthesis due to its distinct functional groups that offer varied reactivity. The molecule's structure, featuring a carboxylic acid, a nitro group, and a difluoroethoxy moiety on a benzene (B151609) ring, makes it an exceptional starting material for constructing more complex molecules. The carboxylic acid can undergo esterification or amidation, the nitro group can be reduced to an amine, and the aromatic ring is activated for nucleophilic substitution reactions, providing multiple pathways for derivatization.

Building Block for Complex Aromatic Systems

The unique arrangement of functional groups on this compound allows for its use as a foundational component in the synthesis of elaborate aromatic structures. The carboxylic acid group provides a reactive handle for forming amide and ester bonds, enabling the linkage of the core structure to other molecular fragments. For instance, similar structures like 4-fluoro-3-nitrobenzoic acid are readily coupled with amines or alcohols to create more complex derivatives. researchgate.net The presence of the electron-withdrawing nitro group and the difluoroethoxy group influences the reactivity of the aromatic ring, guiding further substitutions to specific positions. This controlled reactivity is crucial for the regioselective synthesis of polysubstituted aromatic compounds that are central to pharmaceuticals and materials science. nbinno.comossila.com

Precursor for Biaryl and Heterocyclic Scaffolds

This compound serves as a critical precursor for the synthesis of both biaryl and heterocyclic systems, which are privileged structures in medicinal chemistry. Biaryl scaffolds, where two aromatic rings are linked, are often found in potent pharmaceuticals. nih.gov While direct coupling reactions on the acid are one route, the true versatility of this compound lies in its potential for building heterocyclic scaffolds.

The key transformation is the reduction of the nitro group to an amine. This creates an ortho-amino-alkoxy-benzoic acid derivative. This newly formed diamine precursor is primed for cyclization reactions. For example, condensation with aldehydes or carboxylic acids can lead to the formation of benzimidazoles, a common heterocyclic core in drug discovery. ossila.comnih.gov Similarly, reactions with other appropriate reagents can yield various other fused heterocyclic systems, such as benzoxazoles or benzothiazoles, depending on the chosen synthetic route. ossila.com The synthesis of 1,3-benzazaphospholes, a type of phosphorus-containing heterocycle, has been achieved from related N-acyl-2-bromoanilides, demonstrating the broad utility of such substituted aromatic precursors in creating diverse heterocyclic frameworks. nih.gov

Applications in Medicinal Chemistry Research

The structural motifs accessible from this compound are of significant interest in medicinal chemistry. The difluoroethoxy group, in particular, is often incorporated into drug candidates to enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets.

Design and Synthesis of Novel Benzimidazole (B57391) Derivatives

This compound is an ideal starting material for the synthesis of novel benzimidazole derivatives. Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and antihypertensive properties. nih.gov The synthesis typically involves a two-step process. First, the nitro group of the benzoic acid is reduced to an amine, yielding a 3-amino-4-(2,2-difluoroethoxy)benzoic acid intermediate. This intermediate, containing an ortho-diamine system after amide coupling, can then be cyclized with various reagents like aldehydes or orthoesters to form the benzimidazole ring. nih.govgoogle.com This modular approach allows for the creation of large libraries of substituted benzimidazoles for screening against various diseases. The parent compound, 4-fluoro-3-nitrobenzoic acid, is explicitly mentioned as a precursor for making benzimidazole derivatives due to the strategic positioning of its functional groups. ossila.com

| Synthetic Step | Description | Key Reagent Example |

| Amidation | The carboxylic acid is reacted with an amine. | HATU / DIPEA researchgate.net |

| Nitro Reduction | The nitro group is reduced to an amine. | Pd-C / H2 google.com |

| Cyclization | The resulting diamine is cyclized to form the benzimidazole ring. | Aldehydes or Carboxylic Acids nih.gov |

Incorporation into Cholinesterase Inhibitors (as a scaffold)

Cholinesterase inhibitors are a class of drugs used to treat the symptoms of neurodegenerative disorders such as Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govnih.gov The development of new and effective cholinesterase inhibitors is an active area of research. Benzoic acid derivatives have been explored as scaffolds for designing such inhibitors. frontiersin.org The scaffold derived from this compound is a promising candidate for this application. The difluoroethoxy group can offer favorable interactions within the active site of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), potentially enhancing potency and selectivity. nih.govfrontiersin.org Researchers can synthesize a series of compounds by attaching different pharmacophoric groups to the benzoic acid core and evaluate their ability to inhibit these enzymes, aiming to develop new therapeutics for cognitive decline. nih.gov

Utility in the Synthesis of other Biologically Active Molecules (e.g., as a ligand component for metal complexes)

The utility of this compound extends to the creation of other biologically active molecules. One notable application is its use as a component in ligands for metal complexes. The carboxylic acid group, and the amino group formed after reduction of the nitro group, can act as coordination sites for metal ions. A study demonstrated the synthesis of a manganese(II) complex using 4-amino-3-nitrobenzoic acid as a ligand. nih.gov In this complex, the manganese ion is coordinated by both the deprotonated carboxylate group and the carboxylic acid of the neutral ligand, as well as water molecules. Such metal complexes are investigated for various applications, including their potential as therapeutic or diagnostic agents. The specific electronic and steric properties imparted by the difluoroethoxy group could modulate the stability, reactivity, and biological activity of the resulting metal complexes.

Development of Advanced Materials

Monomer in Polymer Synthesis (if applicable)

There is no available information in the searched scientific literature to confirm the use of this compound as a monomer in polymer synthesis.

Precursor for Fluoro-Containing Materials

There is no available information in the searched scientific literature detailing the role of this compound as a precursor for fluoro-containing materials.

Future Research Directions and Unexplored Avenues for 4 2,2 Difluoroethoxy 3 Nitrobenzoic Acid

Novel Synthetic Methodologies for Enhanced Efficiency

The development of more efficient, cost-effective, and environmentally friendly synthetic routes to 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid is a primary area for future research. Current syntheses of related 4-alkoxy-3-nitrobenzoic acids often involve the nitration of a corresponding 4-alkoxybenzoic acid. google.com A common method for this transformation is the use of a mixture of concentrated nitric acid and sulfuric acid. However, this approach can lead to the formation of dinitro byproducts and generates significant acidic waste, posing environmental concerns. google.com

An alternative approach involves the nitration of 4-alkoxybenzoic acid using 40-80% nitric acid in the absence of sulfuric acid. google.com This method has been shown to produce high yields of the desired 3-nitro-4-alkoxybenzoic acid with high purity and avoids the use of halogenated hydrocarbon solvents. google.com Future research could focus on optimizing this process for the synthesis of this compound, exploring parameters such as reaction temperature, nitric acid concentration, and reaction time to maximize yield and purity.

Another promising avenue is the development of catalytic nitration systems. While traditional methods rely on stoichiometric amounts of strong acids, the use of solid acid catalysts or other heterogeneous catalysts could offer advantages in terms of catalyst recyclability and waste reduction. Research into the application of such catalytic systems for the selective nitration of 4-(2,2-Difluoroethoxy)benzoic acid would be a significant step forward.

Furthermore, exploring alternative starting materials and synthetic strategies could lead to more convergent and efficient syntheses. For instance, the synthesis could potentially start from a more readily available difluoroethoxy-substituted aromatic compound, followed by the introduction of the carboxylic acid and nitro functionalities through modern synthetic methodologies like C-H activation or cross-coupling reactions.

Table 1: Comparison of Potential Synthetic Routes

| Synthetic Route | Potential Advantages | Potential Challenges |

| Optimized Nitric Acid Nitration | High yield and purity, avoids sulfuric acid waste. google.com | Requires careful control of reaction conditions to prevent side reactions. |

| Catalytic Nitration | Catalyst recyclability, reduced waste. | Catalyst development for high selectivity and activity. |

| Convergent Synthesis (e.g., C-H activation) | Potentially shorter and more efficient route. | Development of selective functionalization methods. |

Advanced Spectroscopic and Structural Investigations

A thorough understanding of the structural and electronic properties of this compound is essential for its future development and application. Advanced spectroscopic and structural investigations can provide this crucial information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1H and 13C NMR spectral analysis can confirm the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene (B1212753) protons of the ethoxy group, and the acidic proton of the carboxylic acid. The difluoromethyl group will exhibit a characteristic triplet in the 1H NMR due to coupling with the adjacent methylene protons, and a triplet in the 19F NMR spectrum. The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule. researchgate.netrsc.org Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), can be employed for unambiguous assignment of all proton and carbon signals.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can identify the key functional groups present in the molecule. The IR and Raman spectra are expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, the nitro group N-O stretching, the C-O-C stretching of the ether linkage, and the C-F stretching of the difluoroethoxy group. researchgate.netresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular weight and elemental composition of the compound, confirming its chemical formula. Fragmentation patterns observed in the mass spectrum can provide further structural information.

X-ray Crystallography: Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. oup.comresearchgate.netnih.govmdpi.comrsc.org Obtaining a high-quality crystal structure of this compound would provide invaluable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. This information is critical for understanding its physical properties and for computational modeling.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Key Features |

| 1H NMR | Aromatic proton signals, triplet for CHF2, triplet for OCH2, broad singlet for COOH. |